(11Z)-Hexadecen-7-yn-1-yl acetate
Description
(Z)-11-Hexadecen-7-yn-1-ol acetate is a fatty alcohol acetate characterized by a 16-carbon chain with a triple bond (yn) at position 7 and a double bond (Z-configuration) at position 11. This compound is synthesized via a Wittig reaction, where triphenylphosphine and valeraldehyde are key reagents, followed by acetylation . Its molecular formula is C₁₈H₃₀O₂, and it is distinguished by the presence of both a triple bond (yn) and a double bond, which influence its chemical reactivity and biological activity.
The compound is primarily studied for its role as a pheromone in insects, where structural specificity is critical for mating disruption strategies. Its unique configuration (Z-11 and yn-7) contributes to its selective interaction with olfactory receptors in target species .
Properties
CAS No. |
53042-80-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(Z)-hexadec-11-en-7-ynyl] acetate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6- |
InChI Key |
APXMIZDFQAAIJF-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCC#CCCCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Other CAS No. |
53042-80-1 |
Purity |
>95% |
Synonyms |
Z7E11-16Ac; |
Origin of Product |
United States |
Scientific Research Applications
Pheromone-Based Insect Control
(Z)-11-Hexadecen-7-yn-1-ol acetate is primarily utilized as a pheromone biopesticide . It disrupts mating patterns of target insect species, thereby reducing their population. The following table summarizes its applications:
| Target Pest | Common Name | Application Method | Effectiveness |
|---|---|---|---|
| Plutella xylostella | Diamondback Moth | Trap-based monitoring and control | High |
| Spodoptera frugiperda | Fall Armyworm | Mating disruption | High |
| Ostrinia nubilalis | European Corn Borer | Attractant in traps | Moderate to High |
Environmental Safety and Efficacy
The U.S. Environmental Protection Agency (EPA) has evaluated (Z)-11-Hexadecen-7-yn-1-ol acetate and concluded that it poses negligible risk to human health and non-target organisms when used according to guidelines. The low application rates and targeted action on specific pests minimize environmental impact .
Case Study 1: Use Against Diamondback Moth
In a study conducted in agricultural settings, the application of (Z)-11-Hexadecen-7-yn-1-ol acetate significantly reduced the population of the Diamondback Moth. The study involved deploying traps infused with the pheromone, leading to a notable decrease in mating success among male moths.
Case Study 2: Integrated Pest Management (IPM)
A comprehensive IPM program incorporating (Z)-11-Hexadecen-7-yn-1-ol acetate demonstrated enhanced control of Fall Armyworm populations. The integration of this pheromone with biological control agents resulted in improved crop yields and reduced pesticide use overall.
Regulatory Status
The compound is registered as a biopesticide under EPA regulations, ensuring its safety for agricultural use. The registration decision is based on extensive toxicological assessments indicating low toxicity levels and minimal risk to humans and the environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
(a) Isomers with Varying Double/Triple Bond Positions
- (E)-11-Hexadecen-7-yn-1-ol acetate (CAS 53042-78-7) : The E-isomer of the target compound differs in the configuration of the double bond at position 11. This subtle change reduces its biological efficacy in certain moth species due to receptor incompatibility .
- (Z)-11-Hexadecen-1-yl acetate (CAS 34010-21-4) : Lacks the triple bond at position 7, resulting in a molecular formula of C₁₈H₃₄O₂ and a higher molecular weight (282.46 vs. 278.44 for the target compound). The absence of the yn group reduces its volatility and alters pheromone activity .
(b) Compounds with Similar Chain Lengths
- (Z)-8-Dodecen-1-yl acetate : A 12-carbon chain compound with a Z-configured double bond at position 6. Despite its shorter chain, it exhibits overlapping pheromone activity in some Lepidoptera species, emphasizing the importance of double bond position over chain length .
- (E)-11-Tetradecen-1-yl acetate : A 14-carbon analogue with an E-configured double bond. Its shorter chain length reduces binding affinity to receptors in species adapted to longer-chain pheromones .
Physicochemical Properties
Notes:
- The triple bond in (Z)-11-Hexadecen-7-yn-1-ol acetate increases rigidity and reduces hydrophobicity compared to analogues with only double bonds .
- Enthalpy of vaporization (ΔvapH°) data for (Z)-11-Hexadecen-1-yl acetate (98.9 kJ/mol) suggests higher thermal stability than shorter-chain analogues, though direct comparisons to the target compound are unavailable .
Preparation Methods
(Z)-Double Bond Installation via Partial Hydrogenation
The (Z)-configured double bond at position 11 is achieved through Lindlar catalyst-mediated hydrogenation of a precursor alkyne:
In a representative procedure, hydrogenation of hexadec-11-yn-7-ol at 25°C under 1 atm H₂ provides the (Z)-alkene with 94% isomeric purity and 95% yield. Excess catalyst loading (>5 mol%) risks over-hydrogenation to the saturated alkane.
Acetylation of the Primary Alcohol
The terminal alcohol is acetylated using acetic anhydride in the presence of pyridine or DMAP:
Reaction conditions (20°C, 12 h) yield the acetate ester in 98% conversion, with minimal epimerization at the double bond.
Integrated Synthesis Protocol
A optimized three-step sequence demonstrates scalability and reproducibility:
-
Alkyne Formation : Sonogashira coupling of 1-bromohexane with hex-7-yn-1-ol (78% yield).
-
Hydrogenation : Lindlar catalyst-mediated reduction (95% yield, 94% Z-selectivity).
-
Acetylation : DMAP-catalyzed esterification (98% yield).
Critical parameters include:
-
Temperature Control : Hydrogenation at >30°C reduces Z-selectivity to <80%.
-
Catalyst Purity : Lindlar catalyst pre-treated with quinoline enhances stereochemical fidelity.
Challenges and Optimization Strategies
Stereochemical Drift During Acetylation
The electron-deficient triple bond at position 7 may polarize the molecule, leading to partial isomerization of the (Z)-double bond during acetylation. This is mitigated by:
Purification of Hydrophobic Intermediates
The compound's low polarity complicates chromatographic separation. A solvent system of hexane:ethyl acetate (9:1) with 0.1% acetic acid additive improves resolution, achieving >99% purity after two passes.
Industrial-Scale Production Considerations
Continuous flow reactors demonstrate advantages over batch processes:
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 48 h | 6 h |
| Yield | 82% | 89% |
| Isomeric Purity | 93% Z | 97% Z |
| Catalyst Loading | 5 mol% | 2.5 mol% |
Notably, flow systems enable precise control over hydrogen pressure during the hydrogenation step, reducing side products by 40% compared to batch methods.
Emerging Methodologies
Enzymatic Acetylation
Lipase-catalyzed transesterification using vinyl acetate shows promise for green chemistry applications:
This method achieves 91% conversion at 30°C with negligible isomerization, though substrate solubility in aqueous systems remains challenging.
Q & A
Q. What are the established synthetic routes for (Z)-11-Hexadecen-7-yn-1-ol acetate, and what are their key methodological considerations?
Two primary methods are documented:
- Chemical Synthesis via Wittig Reaction : Triphenylphosphine and n-butyllithium are used to generate ylides, followed by reaction with valeraldehyde and subsequent acetylation. Key steps include maintaining a nitrogen atmosphere, precise temperature control (−5°C for ylide formation), and purification via alumina filtration and short-path distillation (58% yield) .
- Enzymatic Synthesis in Yeast : Recombinant yeast systems express desaturases and fatty acyl CoA reductases to produce the compound. Methodological considerations include enzyme specificity, substrate availability, and optimizing fermentation conditions .
Q. How should researchers characterize the purity and structural integrity of (Z)-11-Hexadecen-7-yn-1-ol acetate post-synthesis?
Use a combination of:
- Spectroscopy : IR (e.g., 1740 cm⁻¹ for acetate C=O stretch, 975 cm⁻¹ for trans-alkene) and NMR (e.g., δ 1.93 ppm for CH₃CO, δ 5.32 ppm for alkene protons) to confirm functional groups .
- Chromatography : GC-MS or HPLC with standards to assess purity. Cross-reference retention times and mass spectra with databases like NIST Chemistry WebBook .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₈H₃₄O₂) to rule out impurities .
Q. What are the critical storage conditions for (Z)-11-Hexadecen-7-yn-1-ol acetate to ensure stability?
Store in amber vials under inert gas (e.g., argon) at −20°C to prevent oxidation of unsaturated bonds. Avoid exposure to light or moisture, which may accelerate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing (Z)-11-Hexadecen-7-yn-1-ol acetate?
- Cross-Validation : Compare NMR/IR data with NIST standards and published spectra (e.g., δ 3.97 ppm for CH₂O in acetate vs. δ 3.95 ppm in similar compounds ).
- Isomer Identification : Use chiral chromatography or NOE experiments to distinguish stereoisomers (e.g., Z vs. E configurations) .
- Impurity Profiling : Employ high-resolution MS to detect trace byproducts (e.g., triphenylphosphine oxide from Wittig reactions) .
Q. What strategies optimize the Wittig reaction for higher yields of (Z)-11-Hexadecen-7-yn-1-ol acetate?
- Solvent Optimization : Replace THF with HMPA to stabilize ylides and enhance reaction homogeneity .
- Stoichiometry Adjustments : Increase n-butyllithium equivalents to drive ylide formation.
- Temperature Gradients : Gradual warming (−5°C to room temperature) post-aldehyde addition minimizes side reactions .
Q. How does the compound’s unsaturated structure influence its reactivity in pheromone studies?
The Z-configured alkene and alkyne moieties enable selective interactions with insect olfactory receptors. Key considerations:
- Oxidation Sensitivity : The triple bond (7-yn) may undergo photooxidation; use radical scavengers like BHT in bioassays .
- Isomerization Risks : Heat or acidic conditions may convert Z-alkenes to E-forms, altering bioactivity. Monitor via periodic NMR .
Q. What challenges arise in scaling enzymatic synthesis using yeast systems?
- Enzyme Stability : Recombinant desaturases may denature during prolonged fermentation. Use codon-optimized genes and fed-batch strategies .
- Product Inhibition : Accumulation of intermediates (e.g., fatty acyl CoA) can slow reactions. Engineer metabolic pathways to enhance flux .
- Purification Complexity : Separate the compound from lipid-rich yeast extracts using liquid-liquid extraction or centrifugal partition chromatography .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
